molecular formula C6H9BrO2 B1268076 3-(2-Bromoethyl)oxolan-2-one CAS No. 54815-24-6

3-(2-Bromoethyl)oxolan-2-one

Cat. No.: B1268076
CAS No.: 54815-24-6
M. Wt: 193.04 g/mol
InChI Key: IGLXGNWTGHUHHI-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)oxolan-2-one (C₆H₉BrO₂, molecular weight 191.98 Da) is a brominated γ-butyrolactone derivative. Its structure features a five-membered oxolan-2-one (γ-lactone) ring substituted with a 2-bromoethyl group at the 3-position. The compound is primarily utilized as a synthetic intermediate, evidenced by its inclusion in commercial catalogs (now discontinued) and patents .

Properties

IUPAC Name

3-(2-bromoethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-3-1-5-2-4-9-6(5)8/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLXGNWTGHUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335054
Record name 3-(2-bromoethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54815-24-6
Record name 3-(2-bromoethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with Bromoalkyl Substituents

a. 3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one This coumarin derivative replaces the oxolan-2-one core with a chromen-2-one ring but retains a bromoalkyl chain (4-bromobutyl). It is synthesized via nucleophilic substitution reactions similar to those used for 3-(2-Bromoethyl)oxolan-2-one, highlighting the latter’s role as a bromoalkylating agent.

b. 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one This compound introduces a bromo-fluorophenyl group via an amino linker. The aromatic bromine may enhance stability compared to the aliphatic bromine in this compound .

Oxolan-2-one Derivatives with Acyl or Aryl Substituents

a. 3-(2-Methylpropanoyl)oxolan-2-one (CAS 21591-97-9) Substituting the bromoethyl group with a 2-methylpropanoyl moiety drastically alters reactivity. The acyl group enables participation in condensation or cyclization reactions, unlike the nucleophilic substitution pathways favored by the bromoethyl derivative. This compound is used in polymer and fine chemical synthesis .

b. (3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one
A stereochemically complex γ-lactone involved in bacterial enzymatic redox reactions. The hydroxyl and hydroxymethyl groups contrast with the bromoethyl group, enabling hydrogen bonding and chiral specificity in biological systems .

Natural Product Analogues

a. Pilocarpine (PIL) and Epimers (EPI)
These imidazole-containing γ-lactones, such as (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one, are bioactive alkaloids isolated from Pilocarpus microphyllus. Unlike the synthetic this compound, PIL and EPI exhibit significant pharmacological activity (e.g., cholinergic effects) due to their heterocyclic substituents .

b. (-)-Hibalactone and Arctigenin
These natural γ-lactones feature aryl and benzodioxole groups. For example, (-)-hibalactone contains a benzo[1,3]dioxol-5-ylmethylidene group, conferring antioxidant and anti-inflammatory properties. The absence of reactive halogens contrasts with the bromine in this compound, which is tailored for synthetic versatility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Key Properties/Applications Reference
This compound Oxolan-2-one 2-Bromoethyl Synthetic intermediate
3-(4-Bromobutyl)-4-hydroxy-2H-chromen-2-one Chromen-2-one 4-Bromobutyl Fluorescent probes, drug synthesis
3-(2-Methylpropanoyl)oxolan-2-one Oxolan-2-one 2-Methylpropanoyl Polymer chemistry
Pilocarpine (PIL) Oxolan-2-one Imidazolyl-methyl Cholinergic agonist
3-Heptyl-5-methyloxolan-2-one Oxolan-2-one Heptyl, methyl Flavor/fragrance industry

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (Da) Reactivity Highlights
This compound C₆H₉BrO₂ 191.98 Susceptible to nucleophilic substitution
3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one C₁₁H₁₁BrFNO₂ 288.11 Aromatic bromine enhances stability
(3R,4R)-3-[(1S)-1-Hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one Variable Variable Enzymatic substrate, chiral specificity

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